molecular formula C21H22ClN3O2S B11213020 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11213020
M. Wt: 415.9 g/mol
InChI Key: UZMJCJACEKGDCL-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst.

    Attachment of the Methylbutyl Group: The N-(3-methylbutyl) group is attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Lacks the chlorophenyl and methylbutyl groups.

    3-[(4-bromophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the 4-chlorophenyl and N-(3-methylbutyl) groups in 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide enhances its binding affinity and specificity towards certain molecular targets, making it a unique and potentially more effective compound in its class.

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-13(2)9-10-23-19(26)15-5-8-17-18(11-15)24-21(28)25(20(17)27)12-14-3-6-16(22)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

UZMJCJACEKGDCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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